molecular formula C27H25ClN4O3 B4013339 2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE

2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE

Cat. No.: B4013339
M. Wt: 489.0 g/mol
InChI Key: VXTSETFOPJGAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties . This compound, with its unique spiro structure, is of particular interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE can be achieved through various synthetic routes. Common methods include:

Mechanism of Action

The mechanism of action of 2-[3’-(4-CHLOROPHENYL)-2,4’-DIOXO-1,2,3’,4’-TETRAHYDRO-1’H-SPIRO[INDOLE-3,2’-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells and inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1H-quinazoline-2,3'-indole]-1'-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O3/c1-3-30(4-2)24(33)17-31-23-12-8-6-10-21(23)27(26(31)35)29-22-11-7-5-9-20(22)25(34)32(27)19-15-13-18(28)14-16-19/h5-16,29H,3-4,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTSETFOPJGAAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Reactant of Route 3
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Reactant of Route 4
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE
Reactant of Route 6
2-[3'-(4-CHLOROPHENYL)-2,4'-DIOXO-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLIN]-1-YL]-N,N-DIETHYLACETAMIDE

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